REACTION_CXSMILES
|
[N:1]([CH2:4][CH2:5][O:6][CH2:7][CH2:8][NH:9][C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[N+]=[N-].C1(C)C=CC=CC=1>CO.[Pd]>[NH2:1][CH2:4][CH2:5][O:6][CH2:7][CH2:8][NH:9][C:10](=[O:16])[O:11][C:12]([CH3:14])([CH3:13])[CH3:15]
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Name
|
|
Quantity
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52 g
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Type
|
reactant
|
Smiles
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N(=[N+]=[N-])CCOCCNC(OC(C)(C)C)=O
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Name
|
|
Quantity
|
500 mL
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Type
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solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
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4 g
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Type
|
catalyst
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Smiles
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[Pd]
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Name
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Catalyst
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Quantity
|
0.5 g
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Type
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catalyst
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Smiles
|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
|
the hydrogenation was continued for an additional 4 hours
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Duration
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4 h
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered through a layer of Celite®
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Type
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FILTRATION
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Details
|
filter aid
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Type
|
FILTRATION
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Details
|
a glass wool filter pad
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Type
|
WASH
|
Details
|
The filter cake was rinsed with a mixture of isopropanol and methanol
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Type
|
CONCENTRATION
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Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
18.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCOCCNC(OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |